2-(7-Hydroxyheptyl)isoindoline-1,3-dione

Description

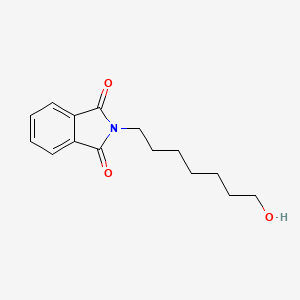

2-(7-Hydroxyheptyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione (commonly known as phthalimide), featuring a seven-carbon hydroxyalkyl chain at the 2-position of the heterocyclic core.

Properties

Molecular Formula |

C15H19NO3 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

2-(7-hydroxyheptyl)isoindole-1,3-dione |

InChI |

InChI=1S/C15H19NO3/c17-11-7-3-1-2-6-10-16-14(18)12-8-4-5-9-13(12)15(16)19/h4-5,8-9,17H,1-3,6-7,10-11H2 |

InChI Key |

LIFWFWPWCDSXCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Hydroxyheptyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by subsequent reactions to introduce the heptanol chain. One common method is the Gabriel synthesis, where potassium phthalimide reacts with an alkyl halide to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using readily available starting materials and catalysts. The process often includes steps such as carbonylative cyclization and N-alkylation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(7-Hydroxyheptyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The phthalimide group can be reduced to form primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or tosylates in the presence of a base.

Major Products:

Oxidation: Formation of heptanal or heptanone.

Reduction: Formation of primary amines.

Substitution: Formation of various alkylated derivatives.

Scientific Research Applications

2-(7-Hydroxyheptyl)isoindoline-1,3-dione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7-Hydroxyheptyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may induce apoptosis and cell cycle arrest in cancer cells by interacting with key regulatory proteins and enzymes . The phthalimide group is known to facilitate these interactions, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Chain Length and Hydroxyl Position

- 2-(3-(Benzylamino)-2-hydroxypropyl)isoindoline-1,3-dione (Compound 1, ): Features a shorter hydroxypropyl chain (C3) with a secondary hydroxyl group. The shorter chain likely reduces solubility in polar solvents compared to the heptyl derivative.

- 2-(2-Hydroxy-3-((2-methoxybenzyl)amino)propyl)isoindoline-1,3-dione (Compound 5, ): Contains a C3 hydroxyalkyl chain with an additional methoxybenzyl group. The aromatic substituent enhances lipophilicity, contrasting with the purely aliphatic heptyl chain in the target compound.

Key Insight : Longer chains (e.g., C7 in the target compound) may improve membrane permeability but reduce aqueous solubility. Terminal hydroxyl groups enhance hydrogen-bonding capacity, critical for interactions with biological targets .

Aromatic and Heterocyclic Derivatives

Aryl-Substituted Derivatives

- 2-[4-(Methylthio)phenyl]isoindoline-1,3-dione () : The methylthio group enhances electron density and may confer antioxidant properties. Aromatic substituents generally increase metabolic stability compared to aliphatic chains .

- 2-(4-Hydroxy-3-nitrophenyl)isoindoline-1,3-dione (): The nitro and hydroxyl groups create a polar, reactive aromatic system, suitable for further functionalization. This contrasts with the non-aromatic hydroxyheptyl chain in the target compound .

Imidazole-Fused Derivatives

Table 1: Comparative Data for Selected Isoindoline-1,3-dione Derivatives

Research Findings and Implications

- Chain Length vs. Bioactivity : Shorter hydroxyalkyl chains (C3–C4) in –6 show cholinesterase inhibition, suggesting that the target compound’s longer chain (C7) might require optimization for enzyme active-site compatibility .

- Hydroxyl Positioning : Terminal hydroxyls (as in the target compound) improve water solubility compared to internal hydroxyls (e.g., ’s cyclohexyl derivative), which are sterically hindered .

- Synthetic Flexibility : Methods like epoxide ring-opening (–6) allow modular incorporation of hydroxyalkyl groups, enabling systematic structure-activity relationship (SAR) studies for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.